1,2,4-Oxadiazole-3-carbohydrazide
Overview
Description
1,2,4-Oxadiazole-3-carbohydrazide is a heterocyclic compound containing an oxadiazole ring, which is a five-membered ring with one oxygen and two nitrogen atoms
Mechanism of Action
Target of Action
The primary target of 1,2,4-Oxadiazole-3-carbohydrazide is carbonic anhydrase enzymes . These enzymes are zinc-containing metalloenzymes found in prokaryotes, eukaryotes, and archaea . They catalyze the reversible hydration of carbon dioxide to bicarbonate and proton, a crucial mechanism in several physiological processes .
Mode of Action
The compound interacts with its targets, the carbonic anhydrase enzymes, and inhibits their activity . This inhibition is achieved through non-competitive behavior, as analyzed using the Lineweaver–Burk plot from the kinetic study .
Biochemical Pathways
The inhibition of carbonic anhydrase enzymes affects several biochemical pathways. These enzymes play a significant role in physiological processes like CO2 and pH homeostasis, biosynthetic reactions (like lipogenesis, gluconeogenesis, and ureagenesis), transport of CO2 and HCO3− (bicarbonate ion) among lungs and metabolizing tissues, calcification, bone resorption, secretion of electrolytes in different organs or tissues, and tumorigenicity .
Pharmacokinetics
These properties significantly increase their pharmacological activity via hydrogen bond interactions with biomacromolecules .
Result of Action
The result of the compound’s action is the inhibition of carbonic anhydrase enzymes, leading to potential anticancer activity . The compound’s interaction with these enzymes can disrupt the physiological processes they regulate, potentially leading to the death of cancer cells .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s synthesis and decomposition can be affected by the reaction conditions . Additionally, the compound’s biological activity can be influenced by the presence of other microorganisms in the environment .
Biochemical Analysis
Biochemical Properties
1,2,4-Oxadiazole-3-carbohydrazide plays a crucial role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit the activity of certain enzymes, such as carbonic anhydrase, which is involved in the reversible hydration of carbon dioxide to bicarbonate and proton . Additionally, this compound can bind to various proteins, influencing their function and stability. The interactions between this compound and these biomolecules are primarily non-covalent, involving hydrogen bonding and hydrophobic interactions .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. In cancer cells, this compound exhibits cytotoxic effects by inducing apoptosis and inhibiting cell proliferation . It also influences cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which plays a role in cell growth and differentiation . Furthermore, this compound can alter gene expression and cellular metabolism, leading to changes in the production of reactive oxygen species and the regulation of metabolic enzymes .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules at the molecular level. This compound can bind to enzymes, such as carbonic anhydrase, and inhibit their activity by forming non-covalent interactions with the active site . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins . These interactions can lead to changes in the expression of genes involved in cell growth, apoptosis, and metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under physiological conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained inhibition of enzyme activity and prolonged changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound exhibits beneficial effects, such as anti-inflammatory and anticancer activities . At high doses, this compound can cause toxic effects, including liver and kidney damage . Threshold effects have been observed, where the compound’s activity increases with dosage up to a certain point, beyond which adverse effects become more prominent .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound can be metabolized by liver enzymes, such as cytochrome P450, leading to the formation of metabolites that can be further processed or excreted . The metabolic pathways of this compound can influence its biological activity and toxicity, as the metabolites may have different properties compared to the parent compound .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation . The distribution of this compound within tissues can affect its biological activity and therapeutic potential .
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . The subcellular localization of this compound can affect its interactions with biomolecules and its overall biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2,4-Oxadiazole-3-carbohydrazide can be synthesized through several methods. One common approach involves the cyclization of acyl hydrazides with nitriles under acidic or basic conditions. Another method includes the reaction of amidoximes with carboxylic acids or their derivatives, followed by cyclization .
Industrial Production Methods: Industrial production of 1,2,4-oxadiazole derivatives often involves high-throughput synthesis techniques. For example, continuous flow processes can be employed to achieve efficient and scalable production .
Chemical Reactions Analysis
1,2,4-Oxadiazole-3-carbohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms of the oxadiazole ring, often using reagents like alkyl halides or acyl chlorides
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Oxidized derivatives of the oxadiazole ring.
Reduction: Reduced forms of the compound, often leading to the formation of hydrazine derivatives.
Substitution: Substituted oxadiazole derivatives with various functional groups
Scientific Research Applications
1,2,4-Oxadiazole-3-carbohydrazide has a wide range of applications in scientific research:
Comparison with Similar Compounds
- 1,2,3-Oxadiazole: Known for its use in the synthesis of pharmaceuticals and agrochemicals.
- 1,2,5-Oxadiazole: Often used in the development of energetic materials.
- 1,3,4-Oxadiazole: Widely studied for its biological activities and applications in medicinal chemistry .
Properties
IUPAC Name |
1,2,4-oxadiazole-3-carbohydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N4O2/c4-6-3(8)2-5-1-9-7-2/h1H,4H2,(H,6,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIWQGTZGNOZLBX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=NO1)C(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00679715 | |
Record name | 1,2,4-Oxadiazole-3-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00679715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39512-60-2 | |
Record name | 1,2,4-Oxadiazole-3-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00679715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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